molecular formula C₂₆H₄₄OSi B1140718 9-cis-(tert-Butyldimethylsilyl)retinyl Ether CAS No. 210700-52-0

9-cis-(tert-Butyldimethylsilyl)retinyl Ether

Cat. No. B1140718
M. Wt: 400.71
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds like 9-cis-(tert-Butyldimethylsilyl)retinyl Ether often involves the use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl functionalities in the molecule. Corey and Venkateswarlu (1972) describe the use of dimethyl-tert-butylsilyl as a protective group for hydroxyl functionalities, which is stable under various conditions and can be easily removed (Corey & Venkateswarlu, 1972).

Molecular Structure Analysis

The molecular structure of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether and similar compounds is characterized by the presence of a silyl ether group, which impacts the molecule's conformation and reactivity. Kyushin et al. (1997) synthesized and analyzed the structures of disilaanthracenes, which, like 9-cis-(tert-Butyldimethylsilyl)retinyl Ether, contain bulky tert-butyl substituents affecting their conformation and reactivity (Kyushin et al., 1997).

Chemical Reactions and Properties

The chemical properties of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether are influenced by the tert-butyldimethylsilyl group, which acts as a protective group for hydroxyl functionalities. This group can be removed under specific conditions, allowing for further chemical transformations. Yu and Verkade (2000) explored the desilylation of tert-butyldimethylsilyl ethers, demonstrating the conditions under which the protective group can be removed to yield the corresponding alcohols or phenols (Yu & Verkade, 2000).

Physical Properties Analysis

The physical properties of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether, such as boiling point, melting point, and solubility, are significantly influenced by the tert-butyldimethylsilyl group. These properties determine the compound's behavior in various solvents and conditions, which is crucial for its application in synthetic processes.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and susceptibility to specific reactions, are key to understanding how 9-cis-(tert-Butyldimethylsilyl)retinyl Ether behaves in synthetic routes. The presence of the tert-butyldimethylsilyl group protects the hydroxyl group, making the compound more stable under certain conditions and reactive under others, tailored for specific synthetic needs.

Scientific Research Applications

Chemical Synthesis and Protective Group Strategy

9-cis-(tert-Butyldimethylsilyl)retinyl ether, and related compounds, have pivotal roles in synthetic chemistry, particularly in the protection of sensitive functional groups during complex reactions. For example, tert-butyldimethylsilyl (TBDMS) ethers are utilized for the mild and selective protection of alcohols, a strategy that facilitates subsequent synthetic transformations by preventing unwanted reactions at the protected sites. This approach is exemplified in the synthesis of various organic compounds, where TBDMS ethers serve as protective groups that can be selectively introduced and later removed without affecting other functional groups within the molecule (Yuning Chang et al., 2010; J. Yadav et al., 2000; Yu & Verkade, 2000) (Chang et al., 2010); (Yadav et al., 2000); (Yu & Verkade, 2000).

Biochemical Applications and Retinoid Research

In biochemical and medical research, derivatives of 9-cis-retinyl ether are of interest for their role in the biosynthesis and function of retinoids, which are crucial for vision and cellular differentiation. Studies have revealed that certain enzymes can convert 9-cis-retinol, potentially derived from 9-cis-retinyl ethers, into 9-cis-retinoic acid, which acts as a ligand for nuclear receptors involved in gene expression. This pathway has implications for understanding retinoid metabolism in liver cells and offers insights into the synthesis of biologically active retinoids (J. Paik et al., 2000) (Paik et al., 2000).

Photophysics and Photochemistry

The study of 9-cis-retinyl acetate, a related compound, provides insight into the photochemical properties of retinoids. Research on the photoisomerization of retinyl compounds, including 9-cis-retinyl ethers, has advanced our understanding of the mechanisms underlying vision and retinal diseases. These studies explore the transformation of retinoids under light exposure, which is fundamental to the visual process and potential therapeutic applications for retinal disorders (M. Kochman et al., 2021) (Kochman et al., 2021).

Advanced Organic Synthesis Techniques

Further research demonstrates the versatility of TBDMS ethers in organic synthesis, highlighting efficient methods for the deprotection and functionalization of alcohols. These techniques are essential for the construction of complex organic molecules, showcasing the importance of silyl ether chemistry in the development of synthetic methodologies (Vinod H. Jadhav et al., 2012; M. A. Jacobson & P. Williard, 2002) (Jadhav et al., 2012); (Jacobson & Williard, 2002).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the available resources.


Future Directions

The future directions of research and applications involving this compound are not detailed in the available resources.


Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

tert-butyl-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h11,13-14,16-18H,12,15,19-20H2,1-10H3/b14-11+,17-16+,21-13-,22-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLHWHHSTDVNQC-CHOXORPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO[Si](C)(C)C(C)(C)C)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cis-(tert-Butyldimethylsilyl)retinyl Ether

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